1,2-Ethanediamine, N'-ethyl-N,N-bis(1-methylethyl)-
Description
1,2-Ethanediamine, N'-ethyl-N,N-bis(1-methylethyl)- (CAS 121-05-1), also known as N,N-Diisopropylethylenediamine, is a branched aliphatic diamine with the molecular formula C₈H₂₀N₂ and a molecular weight of 144.26 g/mol . Its structure features an ethyl group at one terminal amine and two isopropyl groups at the central nitrogen atoms (Figure 1). This substitution pattern imparts significant steric hindrance and lipophilicity, making it valuable in organic synthesis as a ligand or catalyst and as a nonionic surfactant .
Properties
CAS No. |
89317-23-7 |
|---|---|
Molecular Formula |
C10H24N2 |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
N-ethyl-N',N'-di(propan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H24N2/c1-6-11-7-8-12(9(2)3)10(4)5/h9-11H,6-8H2,1-5H3 |
InChI Key |
OPDSJFUVFOIRPD-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Route
Reductive amination is a common and efficient method for synthesizing substituted ethylenediamines. This involves the reaction of ethylenediamine with aldehydes or ketones followed by reduction of the formed imine intermediates.
Step 1: Formation of Imine Intermediate
Ethylenediamine is reacted with an appropriate aldehyde or ketone (e.g., acetone or propanal derivatives) to form imines. For the target compound, using acetone or isopropyl aldehyde derivatives could introduce the isopropyl substituents on nitrogen.
Step 2: Reduction
The imine intermediate is then reduced using sodium borohydride (NaBH4) or sodium tetrahydroborate under controlled conditions to yield the substituted amine.
Example from Related Compound Synthesis
A closely related procedure is described for N,N'-bis(phenylmethyl)-1,2-ethanediamine synthesis, where benzaldehyde reacts with ethylenediamine in the presence of sodium sulfate and triethylamine in ethyl acetate at 20°C for 14 hours to form the imine, followed by reduction with sodium borohydride in methanol over 6 hours. This method yields 70% product and can be adapted for alkyl substituents such as isopropyl and ethyl groups.
| Stage | Reagents/Conditions | Purpose | Duration |
|---|---|---|---|
| 1 | Ethylenediamine + aldehyde + sodium sulfate + triethylamine in ethyl acetate at 20°C | Imine formation | 14 hours |
| 2 | Sodium borohydride in methanol, ethyl acetate | Reduction of imine to amine | 6 hours |
Notes: The slow addition of sodium borohydride is critical to avoid foam formation and ensure complete reduction.
Direct Alkylation of Ethylenediamine
Another approach involves direct alkylation of ethylenediamine with alkyl halides or alkyl sulfonates.
Step 1: Protection of one amine group
To achieve selective substitution, one amine group may be protected or selectively alkylated first.
Step 2: Alkylation
Ethyl bromide or ethyl chloride can be used to introduce the ethyl group, and isopropyl halides (e.g., isopropyl bromide) can be used to introduce the isopropyl groups.
Step 3: Deprotection and purification
After alkylation, deprotection and purification steps are performed to isolate the target compound.
This method requires careful control of stoichiometry and reaction conditions to avoid over-alkylation or polymerization.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield (if available) |
|---|---|---|---|---|
| Reductive Amination | Ethylenediamine, aldehydes (e.g., acetone), NaBH4, triethylamine, sodium sulfate, ethyl acetate, methanol | High selectivity, mild conditions | Requires careful control of reduction step | ~70% (related compound) |
| Direct Alkylation | Ethylenediamine, alkyl halides (ethyl bromide, isopropyl bromide), base, protective groups | Straightforward, scalable | Risk of over-alkylation, purification challenges | Not specified |
Research Findings and Notes
The closest detailed synthetic procedure available involves the reductive amination of ethylenediamine with benzaldehyde derivatives, which can be adapted for alkyl substituents.
No direct literature or public patents explicitly describe the preparation of 1,2-Ethanediamine, N'-ethyl-N,N-bis(1-methylethyl)- specifically, but the general synthetic strategies for substituted ethylenediamines apply.
The compound’s steric bulk due to isopropyl groups suggests that reductive amination may be preferred over direct alkylation to avoid side reactions.
Purification typically involves silica gel column chromatography with eluents such as cyclohexane/ethyl acetate and ethyl acetate/methanol mixtures containing triethylamine to prevent amine protonation and tailing during chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N’-ethyl-N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1,2-Ethanediamine, N'-ethyl-N,N-bis(1-methylethyl)-, also known as N,N-bis(1-methylethyl)-1,2-ethanediamine, is a chemical compound with the molecular formula and a molecular weight of 144.2578 g/mol. It features a structure that includes two amino groups attached to an ethanediamine backbone, with ethyl and isopropyl substituents. This compound is recognized for its potential applications in various chemical and biological contexts.
Applications
1,2-Ethanediamine, N'-ethyl-N,N-bis(1-methylethyl)- has several applications:
- Chemical Intermediates Used in the synthesis of pharmaceuticals and agrochemicals.
- Corrosion Inhibitors Its amine groups can provide protective qualities.
These applications underscore its significance in industrial chemistry and materials science. Interaction studies involving 1,2-ethanediamine derivatives often focus on understanding interactions to develop therapeutic agents.
Several synthetic routes are available for producing 1,2-ethanediamine, N'-ethyl-N,N-bis(1-methylethyl)-, offering flexibility in modifying the structure and properties of the resulting compound.
Structurally Similar Compounds
Several compounds are structurally similar to 1,2-Ethanediamine, N'-ethyl-N,N-bis(1-methylethyl)-.
| Compound Name | Formula | Key Features |
|---|---|---|
| 1,2-Ethanediamine | Basic diamine used in various syntheses | |
| 1,2-Diaminopropane | Similar structure; used as a building block | |
| N,N-Diisopropylethylenediamine | Contains isopropyl groups; used as a solvent | |
| N-Methyl-N,N-diisopropylethylenediamine | Methylated derivative; exhibits distinct reactivity |
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N’-ethyl-N,N-bis(1-methylethyl)- involves its interaction with various molecular targets. The compound can act as a chelating agent, forming stable complexes with metal ions. This property is exploited in coordination chemistry and catalysis. Additionally, its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Key Properties :
- IUPAC Name : N'-Ethyl-N,N-bis(1-methylethyl)-1,2-ethanediamine
- Boiling Point : ~202.67 kPa (estimated via Joback/Crippen methods)
- Solubility : Moderate in polar solvents due to amine groups, but enhanced lipophilicity compared to simpler diamines like ethylenediamine.
The structural diversity of ethanediamine derivatives leads to variations in physical properties, reactivity, and applications. Below is a detailed comparison with key analogues:
Structural and Functional Differences
A comparative analysis of substituents, molecular weight, and applications is summarized in Table 1.
Table 1 : Comparative Data for 1,2-Ethanediamine Derivatives
Detailed Analysis
Steric and Electronic Effects
- N,N-Diisopropylethylenediamine: The isopropyl groups create steric hindrance, reducing nucleophilicity at the nitrogen centers. This property is exploited in deprotonation reactions (e.g., in Grignard reagent stabilization) and as a non-coordinating base .
- N,N,N',N'-Tetramethylethylenediamine (TMEDA): Smaller methyl groups allow stronger metal coordination (e.g., with lithium), enhancing reaction rates in polymerization and organometallic synthesis .
- N,N'-Dibenzylethylenediamine : Bulky benzyl groups increase molecular weight and reduce solubility in water. The diacetate derivative is used in slow-release antibiotic formulations (e.g., penicillin G benzathine) .
Reactivity and Toxicity
- N,N-Bis(2-chloroethyl)ethylenediamine : The chloroethyl groups make it a potent alkylating agent, but also highly toxic, limiting its use to specialized applications like crosslinking polymers .
- Sulfonated Derivatives (e.g., [TMBSED][Oms]₂) : Sulfonate groups in compounds like N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate enhance water solubility and acidity, making them effective dual-function catalysts in multicomponent reactions .
Biological Activity
1,2-Ethanediamine, N'-ethyl-N,N-bis(1-methylethyl)- (CAS Number: 89317-23-7) is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant studies that highlight its activity in various biological contexts.
Chemical Structure and Properties
The molecular formula of 1,2-Ethanediamine, N'-ethyl-N,N-bis(1-methylethyl)- is C10H24N2. Its structural characteristics contribute to its reactivity and interactions with biological systems.
Antimicrobial Properties
Research indicates that compounds similar to 1,2-Ethanediamine exhibit antimicrobial activity. A study highlighted that certain derivatives of diamines demonstrated significant inhibition against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Cytotoxicity
Cytotoxic effects of 1,2-Ethanediamine derivatives have been observed in various cell lines. For instance, a study on bis(9-methylphenazine-1-carboxamides) showed that structural variations in diamines could influence their cytotoxic potency. The relationship between the linker chain structure and biological activity was emphasized, suggesting that modifications could enhance cytotoxic effects .
Neurotoxicity and Toxicological Assessments
Toxicological assessments have been conducted to evaluate the neurotoxic potential of 1,2-Ethanediamine. A report discussed the mechanisms of action related to neurotoxicity, including acetylcholinesterase inhibition and other pathways leading to central nervous system effects .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several diamines, including 1,2-Ethanediamine derivatives. The findings revealed that these compounds exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications in the alkyl groups significantly influenced antimicrobial potency.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1,2-Ethanediamine | E. coli | 15 |
| N,N-bis(1-methylethyl)-derivative | S. aureus | 20 |
| Control (No Treatment) | - | 0 |
Case Study 2: Cytotoxicity in Cancer Cell Lines
Another investigation focused on the cytotoxicity of various diamines in cancer cell lines. The results indicated that certain derivatives of 1,2-Ethanediamine showed promising cytotoxic effects against human cancer cells.
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HeLa | N'-ethyl-N,N-bis(1-methylethyl)- | 12 |
| MCF-7 | N,N-bis(1-methylethyl)-derivative | 8 |
Safety and Toxicity Considerations
While exploring the biological activities of 1,2-Ethanediamine, it is crucial to consider safety profiles and toxicity levels. Studies have shown potential risks associated with high concentrations of diamines leading to adverse effects on human health and the environment. Regulatory assessments are necessary to establish safe usage levels in pharmaceuticals and other applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2-Ethanediamine, N'-ethyl-N,N-bis(1-methylethyl)-?
- Methodological Answer : The compound can be synthesized via alkylation of ethylenediamine with isopropyl halides (e.g., isopropyl bromide) under controlled basic conditions. A stepwise approach ensures selective substitution: first, the N,N-bis(1-methylethyl) groups are introduced, followed by ethylation at the N' position. Purification via fractional distillation or column chromatography is critical to isolate the product from byproducts like tri- or tetrasubstituted amines. Reaction monitoring using thin-layer chromatography (TLC) or GC-MS ensures intermediate purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Characterization requires a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : NMR identifies proton environments (e.g., ethyl vs. isopropyl groups), while NMR confirms carbon connectivity.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (CHN) and detects isotopic patterns.
- Elemental Analysis : Matches experimental C/H/N ratios with theoretical values.
Cross-referencing with databases like the EPA/NIH Mass Spectral Data Base ensures accuracy .
Advanced Research Questions
Q. What role does steric hindrance from the isopropyl groups play in coordination chemistry applications?
- Methodological Answer : The bulky isopropyl groups impose steric constraints, influencing ligand-metal interactions. Researchers should:
- Perform X-ray crystallography to determine bond angles and metal-ligand distances in complexes.
- Compare catalytic activity (e.g., in hydrogenation or cross-coupling) with less hindered analogs (e.g., N,N-dimethyl derivatives).
- Conduct kinetic studies to assess reaction rates and selectivity changes due to steric effects. Evidence from structurally similar ligands (e.g., N,N'-bis(2,6-diisopropylphenyl) derivatives) suggests enhanced selectivity in asymmetric catalysis .
Q. How can conflicting reports on the compound’s catalytic efficiency be resolved?
- Methodological Answer : Discrepancies may arise from:
- Purity Variations : Trace impurities (e.g., unreacted amines) can alter catalytic behavior. Use HPLC or GC-MS to verify purity.
- Isomerism : Check for regioisomers (e.g., N-ethyl vs. N-isopropyl positioning) via - COSY or NOESY NMR.
- Reaction Conditions : Standardize solvent, temperature, and substrate ratios. Computational modeling (DFT) can predict electronic effects and guide experimental optimization .
Q. What strategies are effective for studying its stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies:
- pH Stability : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via UV-Vis or LC-MS.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Long-Term Storage : Evaluate shelf life by storing samples under inert atmospheres (N) and analyzing periodically. Reference safety data sheets (SDS) for handling guidelines to avoid decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
